

A Technical Guide to L-Glutamine-1-13C: Sourcing and Experimental Applications

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Compound of Interest		
Compound Name:	L-Glutamine-1-13C	
Cat. No.:	B3323097	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on sourcing **L-Glutamine-1-13C**, a critical stable isotope-labeled compound for metabolic research. It includes a comparative summary of suppliers, detailed experimental protocols for its use in metabolic flux analysis, and visualizations of key metabolic pathways and experimental workflows.

Supplier and Purchasing Information for L-Glutamine-1-13C

The procurement of high-quality **L-Glutamine-1-13C** is crucial for accurate and reproducible experimental outcomes. Several reputable suppliers offer this product with varying specifications and pricing. Below is a summary of key purchasing information to aid in the selection of a suitable supplier.



Supplier	Catalog Number	Isotopic Purity	Chemical Purity	Available Quantities
Sigma-Aldrich	605018	99 atom % 13C	98% (CP)	Custom packaging available
Cambridge Isotope Laboratories, Inc.	CLM-3612-1	99%[1]	98%[1]	1 g[1]
Aladdin Scientific	L650203-1mg	≥98%[2]	Not Specified	1 mg[2]
MedChemExpres s	HY-N0390S5	Not Specified	98.0%[3]	1 mg, 5 mg, 10 mg, 50 mg, 100 mg[3]

The Role of L-Glutamine-1-13C in Metabolic Research

L-Glutamine is a non-essential amino acid that plays a central role in numerous metabolic processes, including energy production, nucleotide and lipid synthesis, and glutathione production.[4][5] Its carbon and nitrogen atoms are utilized in various biosynthetic pathways. The use of L-Glutamine labeled with the stable isotope carbon-13 (¹³C) at the first carbon position (L-Glutamine-1-¹³C) allows researchers to trace the metabolic fate of the carboxyl carbon of glutamine through different pathways.

Stable isotope tracing with L-Glutamine-1-13C, coupled with techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, is a powerful tool for metabolic flux analysis (MFA).[6][7] This approach enables the quantification of the rates of metabolic pathways, providing insights into cellular metabolism in both normal physiological and pathological states, such as cancer.[4][6][7]

Key Metabolic Pathways Investigated with L-Glutamine-1-13C



The ¹³C label from L-Glutamine-1-¹³C can be traced through several key metabolic pathways. In the context of cancer metabolism, two major routes are of significant interest: glutaminolysis and reductive carboxylation.[6]

Glutaminolysis and the TCA Cycle

In many proliferating cells, glutamine is first converted to glutamate. The 13 C-labeled carboxyl group is retained in this step. Glutamate is then deaminated to α -ketoglutarate, which enters the tricarboxylic acid (TCA) cycle. As α -ketoglutarate is metabolized in the TCA cycle, the 13 C label is lost as 13 CO₂ during the conversion of isocitrate to α -ketoglutarate and α -ketoglutarate to succinyl-CoA. However, tracing the label in intermediates upstream of these decarboxylation steps can provide valuable information about the rate of glutamine entry into the TCA cycle.



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Glutaminolysis and entry of **L-Glutamine-1-13C** into the TCA cycle.

Reductive Carboxylation

Under certain conditions, such as hypoxia or mitochondrial dysfunction, some cancer cells utilize an alternative pathway known as reductive carboxylation.[6] In this pathway, α -ketoglutarate is reductively carboxylated to form isocitrate, which is then converted to citrate. This citrate can then be used for the synthesis of fatty acids. Tracing the 13 C from L-Glutamine- $^{1-13}$ C into citrate and fatty acids is a key indicator of reductive carboxylation activity.



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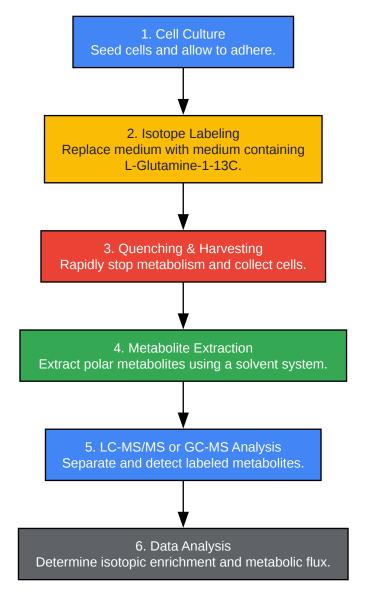
Reductive carboxylation pathway utilizing **L-Glutamine-1-13C**.



Experimental Protocols for ¹³C-Glutamine Tracing

The following provides a generalized workflow and key methodological considerations for conducting stable isotope tracing studies with L-Glutamine-1-13C in cultured cells.

Experimental Workflow



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General workflow for a ¹³C-glutamine tracing experiment.

Detailed Methodologies

1. Cell Culture and Isotope Labeling:

Foundational & Exploratory





- Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency at the time of harvesting.
- Labeling Medium: Prepare a culture medium that is identical to the standard growth medium but with unlabeled L-glutamine replaced by L-Glutamine-1-13C at the desired concentration.
- Labeling Time: The duration of labeling is critical and should be optimized based on the
 metabolic pathways of interest and the turnover rates of the metabolites. A time course
 experiment is often recommended to determine when isotopic steady-state is reached.[6] For
 TCA cycle intermediates, labeling for several hours is common.[6]
- 2. Quenching and Metabolite Extraction:
- Quenching: To accurately capture the metabolic state of the cells, metabolism must be
 rapidly halted. This is typically achieved by aspirating the labeling medium and immediately
 washing the cells with ice-cold phosphate-buffered saline (PBS) or by directly adding a cold
 quenching solution (e.g., 80% methanol).
- Extraction: Metabolites are then extracted from the cells. A common method involves using a
 cold solvent mixture, such as 80:20 methanol:water. The cell lysate is scraped and collected,
 followed by centrifugation to pellet cellular debris. The supernatant containing the
 metabolites is then collected for analysis.

3. Analytical Methods:

- Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) and gas
 chromatography-mass spectrometry (GC-MS) are the most common techniques for
 analyzing ¹³C-labeled metabolites.[4][6] These methods allow for the separation of different
 metabolites and the determination of their mass isotopologue distributions (MIDs).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can also be used to analyze the positional labeling of metabolites, providing detailed information about specific metabolic pathways.[8]

4. Data Analysis:



- Isotopic Enrichment: The raw data from the MS or NMR analysis is processed to correct for the natural abundance of ¹³C and to determine the fractional enrichment of ¹³C in each metabolite.
- Metabolic Flux Analysis (MFA): The MIDs of key metabolites are used in computational models to calculate the relative or absolute fluxes through the metabolic pathways.

This guide provides a foundational understanding of L-Glutamine-1-13C for research applications. For specific experimental designs, it is recommended to consult detailed protocols from published literature relevant to the cell type and biological question under investigation.

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